Maraviroc

Description

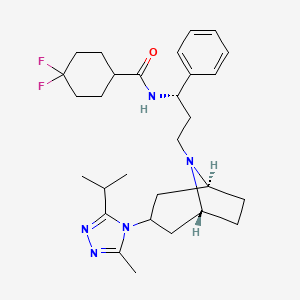

Structure

3D Structure

Properties

IUPAC Name |

4,4-difluoro-N-[(1S)-3-[(1S,5R)-3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H41F2N5O/c1-19(2)27-34-33-20(3)36(27)25-17-23-9-10-24(18-25)35(23)16-13-26(21-7-5-4-6-8-21)32-28(37)22-11-14-29(30,31)15-12-22/h4-8,19,22-26H,9-18H2,1-3H3,(H,32,37)/t23-,24+,25?,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSNHKUDZZFZSJB-HLMSNRGBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=CC=C4)NC(=O)C5CCC(CC5)(F)F)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN=C(N1C2C[C@H]3CC[C@@H](C2)N3CC[C@@H](C4=CC=CC=C4)NC(=O)C5CCC(CC5)(F)F)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H41F2N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8048949 | |

| Record name | Maraviroc | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

513.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Maraviroc | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015584 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.06e-02 g/L | |

| Record name | Maraviroc | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015584 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

White solid from toluene/hexane (2:1), White- to pale-colored powder | |

CAS No. |

376348-65-1, 2414315-81-2 | |

| Record name | Maraviroc [INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0376348651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Maraviroc | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04835 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Maraviroc | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Maraviroc | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MD6P741W8A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Maraviroc, endo- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3C7SRV8DV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Maraviroc | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8021 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Maraviroc | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015584 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

197-198 °C | |

| Record name | Maraviroc | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8021 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Maraviroc's Mechanism of Action on CCR5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maraviroc, a first-in-class CCR5 antagonist, represents a significant advancement in the treatment of HIV-1 infection. This small molecule inhibitor functions not by directly competing with the viral envelope glycoprotein gp120, but through a unique allosteric mechanism. By binding to a transmembrane pocket within the CCR5 co-receptor, this compound induces a conformational change that prevents the interaction of gp120 with CCR5, a critical step for the entry of R5-tropic HIV-1 into host cells.[1][2][3][4][5][6][7][8] This technical guide provides an in-depth exploration of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.

Introduction to this compound and CCR5

The C-C chemokine receptor type 5 (CCR5) is a G-protein coupled receptor (GPCR) that plays a primary role as a co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host immune cells, such as T-cells and macrophages.[1][9] The process of viral entry is initiated by the binding of the viral surface glycoprotein gp120 to the CD4 receptor on the host cell, which triggers a conformational change in gp120, exposing a binding site for a co-receptor, either CCR5 or CXCR4.[9] For R5-tropic viruses, this subsequent interaction with CCR5 is essential for the fusion of the viral and cellular membranes, allowing the viral capsid to enter the cell.[9]

This compound (UK-427,857) was identified through high-throughput screening as a potent and selective antagonist of CCR5.[10] Its development marked a paradigm shift in antiretroviral therapy, as it was the first approved drug to target a host cellular factor rather than a viral enzyme.[11][12] This unique mechanism of action makes it a valuable component of combination antiretroviral therapy (cART), particularly for treatment-experienced patients with CCR5-tropic HIV-1.[13]

The Allosteric Mechanism of this compound

This compound's inhibitory effect is not due to direct, competitive binding at the same site as the natural chemokine ligands (like CCL3, CCL4, and CCL5) or the viral gp120. Instead, it functions as a non-competitive, allosteric inhibitor.[1][2][3][4]

This compound binds to a deep, hydrophobic pocket within the transmembrane (TM) helices of the CCR5 receptor.[1][2][4][5][14] This binding event induces a conformational change in the extracellular loops of CCR5, particularly extracellular loop 2 (ECL2).[1][2][8][15] This altered conformation of CCR5 is no longer recognized by the gp120 protein of R5-tropic HIV-1, thereby preventing the virus from using it as a co-receptor for entry.[1][2][8] The crystal structure of the CCR5-Maraviroc complex has provided high-resolution insights into this binding pocket and the allosteric mechanism.[5][14]

Interestingly, this allosteric modulation not only blocks viral entry but also affects the binding of natural chemokines. This compound has been shown to inhibit the binding of CCL3, CCL4, and CCL5 to CCR5.[16]

Binding Kinetics

The interaction between this compound and CCR5 is characterized by a multi-step kinetic mechanism.[17] Initial binding is followed by a conformational reorganization of the this compound-receptor complex, leading to a more stable interaction with a long residence time.[17] This slow dissociation rate is a key pharmacodynamic feature that contributes to its sustained antiviral activity.[10][18]

Quantitative Data on this compound-CCR5 Interaction

The following tables summarize key quantitative data from various in vitro and in vivo studies, providing a comparative overview of this compound's binding affinity, inhibitory potency, and clinical efficacy.

Table 1: In Vitro Binding Affinity and Inhibitory Potency of this compound

| Parameter | Value | Cell/Assay Type | Reference |

| IC50 (MIP-1β binding) | 2 nM | Radioligand binding assay | [11] |

| IC50 (CCL3 binding) | 3.3 nM | Radioligand binding assay | [16] |

| IC50 (CCL4 binding) | 7.2 nM | Radioligand binding assay | [16] |

| IC50 (CCL5 binding) | 5.2 nM | Radioligand binding assay | [16] |

| EC90 (HIV-1 BAL inhibition) | 1 nM | PM1 cells | [11] |

| Kd (this compound binding) | 0.18 ± 0.02 nM | Radioligand binding assay | [18] |

| In vivo KD | 0.089 ng/mL | Population PK/PD model | [19] |

Table 2: Clinical Efficacy of this compound (MOTIVATE 1 & 2 Studies, 96-Week Data)

| Parameter | This compound + OBT | Placebo + OBT | Reference |

| Proportion of patients with HIV-1 RNA <50 copies/mL | 41% (twice daily), 39% (once daily) | N/A | [20] |

| Median increase in CD4+ T-cell count (cells/mm³) | 113 (twice daily), 89 (once daily) | N/A | [20] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the interaction between this compound and CCR5.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity of this compound to CCR5 and its ability to displace natural chemokine ligands.

-

Objective: To quantify the binding affinity (Kd) of [³H]this compound to CCR5 and the inhibitory concentration (IC50) of this compound against radiolabeled chemokines.

-

Materials:

-

Membrane preparations from HEK 293T cells transiently transfected with human CCR5-expressing plasmids.[1][2]

-

Radioligands: [³H]this compound, [¹²⁵I]CCL3, [¹²⁵I]CCL5.[1][2]

-

Unlabeled this compound for competition assays.[1]

-

Assay buffer (e.g., 50 mM HEPES, pH 7.4, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA).[1]

-

96-well filter plates and scintillation counter.

-

-

Protocol for Saturation Binding ([³H]this compound):

-

Incubate membrane aliquots (containing a fixed amount of protein) with increasing concentrations of [³H]this compound (e.g., 0.5 to 32 nM) for 1 hour at room temperature in the assay buffer.[1]

-

To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled this compound (e.g., 2 µM).[1]

-

Separate bound from free radioligand by rapid filtration through the filter plates.

-

Wash the filters with ice-cold assay buffer.

-

Quantify the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the Kd and Bmax (maximum number of binding sites) by non-linear regression analysis of the saturation curve.

-

-

Protocol for Competition Binding (Displacement of [¹²⁵I]CCL3):

-

Incubate membrane preparations with a fixed concentration of [¹²⁵I]CCL3 (e.g., 0.1 nM) and increasing concentrations of unlabeled this compound.[1][2]

-

Follow steps 2-6 from the saturation binding protocol.

-

Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radiolabeled chemokine.

-

Site-Directed Mutagenesis

This technique is used to identify specific amino acid residues in CCR5 that are critical for this compound binding.

-

Objective: To determine the functional importance of specific CCR5 residues for this compound binding and activity.

-

Materials:

-

Plasmid DNA containing the human CCR5 coding sequence (e.g., pcDNA3.1).[1][2]

-

QuikChange Site-Directed Mutagenesis Kit (or similar).

-

Primers containing the desired point mutations.

-

HEK 293T cells for transfection.

-

Reagents for cell culture, transfection (e.g., calcium phosphate), and flow cytometry.

-

Phycoerythrin-conjugated anti-CCR5 monoclonal antibodies (e.g., 2D7) for measuring cell surface expression.[1][2]

-

-

Protocol:

-

Design and synthesize primers incorporating the desired nucleotide changes to create point mutations in the CCR5 gene.

-

Perform PCR using the CCR5 plasmid as a template and the mutagenic primers to generate mutated plasmids.

-

Digest the parental, non-mutated DNA template using a methylation-dependent endonuclease (e.g., DpnI).

-

Transform the mutated plasmid into competent E. coli for amplification.

-

Isolate the mutated plasmid DNA and confirm the mutation by DNA sequencing.[1][2]

-

Transfect HEK 293T cells with either the wild-type or mutant CCR5-expressing plasmids.[1][2]

-

After 48 hours, assess the cell-surface expression of the CCR5 mutants using flow cytometry with fluorescently labeled anti-CCR5 antibodies.[1][2]

-

Perform functional assays, such as radioligand binding assays or HIV-1 entry assays, to evaluate the impact of the mutation on this compound's activity.

-

Signaling Pathways and Visualizations

This compound's interaction with CCR5 not only blocks viral entry but also modulates intracellular signaling pathways. As a functional antagonist, this compound inhibits the signaling cascades typically initiated by the binding of natural chemokines to CCR5.[16] This includes the inhibition of calcium mobilization.[21] Furthermore, there is evidence that this compound can influence signaling pathways such as MAPK/NF-κB in other cellular contexts.[22]

Below are Graphviz diagrams illustrating the mechanism of action of this compound and the experimental workflow for its characterization.

References

- 1. Allosteric Model of this compound Binding to CC Chemokine Receptor 5 (CCR5) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Allosteric model of this compound binding to CC chemokine receptor 5 (CCR5) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Multifaceted Mechanisms of HIV Inhibition and Resistance to CCR5 Inhibitors PSC-RANTES and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure of the CCR5 chemokine receptor-HIV entry inhibitor this compound complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. [Pharmacokinetics, interactions and mechanism of action of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Analysis of Clinical HIV-1 Strains with Resistance to this compound Reveals Strain-Specific Resistance Mutations, Variable Degrees of Resistance, and Minimal Cross-Resistance to Other CCR5 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound Therapy and CCR5 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. This compound – A CCR5 Antagonist for the Treatment of HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound in the treatment of HIV infection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound, a CCR5 coreceptor antagonist that blocks entry of human immunodeficiency virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Structure of the CCR5 chemokine receptor – HIV entry inhibitor this compound complex - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

- 16. This compound: a review of its use in HIV infection and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A study of the molecular mechanism of binding kinetics and long residence times of human CCR5 receptor small molecule allosteric ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Analysis of CCR5 Binding Kinetics and Coupling States Reveals Distinctive Binding Properties of Small Molecule CCR5 Antagonists [natap.org]

- 19. Population pharmacokinetic/ pharmacodynamic analysis of CCR5 receptor occupancy by this compound in healthy subjects and HIV-positive patients - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Two-Year Safety and Virologic Efficacy of this compound in Treatment-Experienced Patients With CCR5-Tropic HIV-1 Infection: 96-Week Combined Analysis of MOTIVATE 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. This compound, an inhibitor of chemokine receptor type 5, alleviates neuroinflammatory response after cerebral Ischemia/reperfusion injury via regulating MAPK/NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Binding Affinity of Maraviroc to the CCR5 Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of Maraviroc to the C-C chemokine receptor type 5 (CCR5). This compound is a notable entry inhibitor class of antiretroviral drugs, which functions by blocking the binding of the HIV-1 viral envelope glycoprotein, gp120, to the CCR5 co-receptor, thereby preventing viral entry into host cells.[1][2][3][4][5] This document details the quantitative binding affinity, the experimental methodologies used to determine these values, and the associated signaling pathways.

Quantitative Binding Affinity of this compound to CCR5

The binding affinity of this compound for the CCR5 receptor has been extensively characterized through various in vitro and in vivo studies. The data presented below summarizes key quantitative metrics that define this interaction.

| Parameter | Value | Ligand/Condition | Assay Type | Reference |

| IC₅₀ | 3.3 nM | MIP-1α | Radioligand Binding Competition Assay | [6][7] |

| 7.2 nM | MIP-1β | Radioligand Binding Competition Assay | [6][7] | |

| 5.2 nM | RANTES | Radioligand Binding Competition Assay | [6][7] | |

| 6.4 nM | HIV-1 gp120 | Cell-Cell Fusion Assay | ||

| 7-30 nM | MIP-1β, MIP-1α, RANTES | Intracellular Calcium Redistribution Assay | [6][7] | |

| Kᵢ | Not explicitly stated in the provided search results | |||

| Kₑ | 0.089 ng/mL (~0.17 nM) | In vivo | Population Pharmacokinetic/Pharmacodynamic Model | [8] |

| Dissociation Constant (Kₑ) | 0.18 ± 0.02 nM | Nonequilibrium binding analysis with tritiated small molecules | [9] | |

| Dissociation Half-life (t₁/₂) | 7.5 ± 0.7 hours | Nonequilibrium binding analysis with tritiated small molecules | [9] | |

| Dissociation Rate (k₋₂) | 1.2 x 10⁻³ min⁻¹ | From a more stable complex (R'A) | Kinetic Characterization with [³H]this compound | [10] |

Experimental Protocols

The determination of this compound's binding affinity to CCR5 relies on a variety of sophisticated experimental techniques. Below are detailed methodologies for the key experiments cited.

Radioligand Binding Competition Assay

This assay is a fundamental method used to determine the affinity of a ligand (this compound) for a receptor (CCR5) by measuring the displacement of a radiolabeled ligand.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound for the binding of radiolabeled chemokines (e.g., ¹²⁵I-labeled MIP-1α, MIP-1β, or RANTES) to the CCR5 receptor.

Materials:

-

HEK-293 cells stably expressing the human CCR5 receptor, or membrane preparations from these cells.[6][7]

-

Radiolabeled ligand (e.g., ¹²⁵I-MIP-1α, ¹²⁵I-MIP-1β, or ¹²⁵I-RANTES).[6][7]

-

Unlabeled this compound at various concentrations.

-

Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).[7]

-

Filtration apparatus (e.g., Unifilter plates).[7]

-

Scintillation counter.

Procedure:

-

Cell/Membrane Preparation: HEK-293 cells expressing CCR5 are harvested and resuspended in binding buffer. Alternatively, cell membranes are prepared by lysing the cells and isolating the membrane fraction via ultracentrifugation.[7]

-

Competition Reaction: A fixed concentration of the radiolabeled chemokine is incubated with the CCR5-expressing cells or membranes in the presence of varying concentrations of unlabeled this compound.[7]

-

Incubation: The reaction mixtures are incubated to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a filter plate, which traps the cell membranes (and the bound radioligand) while allowing the unbound radioligand to pass through.[7]

-

Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of this compound. The IC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve.

Kinetic Binding Assays

These assays provide information on the rates of association (kₒₙ) and dissociation (kₒբբ) of a ligand, which are crucial for understanding the duration of its effect.

Objective: To determine the kinetic parameters of this compound binding to the CCR5 receptor.

Methodology: A study by Clarke et al. (2015) utilized [³H]this compound as the radioligand to investigate the binding kinetics.[10] The experiments involved measuring the association and dissociation of [³H]this compound from wild-type and mutant CCR5 receptors over time. The results indicated a two-step binding mechanism, where an initial complex transitions to a more stable, higher-affinity state.[10]

Signaling Pathways

This compound is an allosteric inhibitor of the CCR5 receptor.[10][11] This means it binds to a site on the receptor that is distinct from the binding site of the natural chemokine ligands or the HIV-1 gp120 protein.[11][12] This binding induces a conformational change in the receptor that prevents the binding of these other molecules and subsequent downstream signaling.

The CCR5 receptor is a G protein-coupled receptor (GPCR).[4] Upon binding of its natural chemokine ligands (e.g., RANTES, MIP-1α, MIP-1β), CCR5 activates intracellular signaling pathways, primarily through the Gαi subunit of the heterotrimeric G protein. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the mobilization of intracellular calcium.

This compound binding to CCR5 locks the receptor in a conformation that is unable to couple to G proteins, thus inhibiting these downstream signaling events.[6][7] This antagonism of chemokine-induced signaling is a key aspect of its mechanism of action, in addition to the steric hindrance it provides against HIV-1 entry.

References

- 1. Chemokine Receptor CCR5 Antagonist this compound: Medicinal Chemistry and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound – A CCR5 Antagonist for the Treatment of HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: a new CCR5 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Therapy and CCR5 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. selleck.co.jp [selleck.co.jp]

- 7. 购买this compound | 马拉维若 | CCR antagonist | 价格 | IC50 | 只能用于研究 [selleck.cn]

- 8. Population pharmacokinetic/ pharmacodynamic analysis of CCR5 receptor occupancy by this compound in healthy subjects and HIV-positive patients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analysis of CCR5 Binding Kinetics and Coupling States Reveals Distinctive Binding Properties of Small Molecule CCR5 Antagonists [natap.org]

- 10. A study of the molecular mechanism of binding kinetics and long residence times of human CCR5 receptor small molecule allosteric ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Allosteric Model of this compound Binding to CC Chemokine Receptor 5 (CCR5) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Maraviroc as a negative allosteric modulator of CCR5

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Maraviroc is a potent and selective small-molecule antagonist of the C-C chemokine receptor type 5 (CCR5), a critical co-receptor for the entry of R5-tropic Human Immunodeficiency Virus-1 (HIV-1) into host cells. Operating as a negative allosteric modulator, this compound binds to a transmembrane pocket within the CCR5 receptor, distinct from the binding site of its natural chemokine ligands and the HIV-1 envelope glycoprotein gp120. This binding event induces a conformational change in CCR5, rendering it unable to interact with gp120 and thereby preventing the fusion of the viral and cellular membranes. This guide provides a comprehensive technical overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows.

Mechanism of Action: Negative Allosteric Modulation

This compound's inhibitory action is not achieved by direct competition with the natural ligands (chemokines such as RANTES/CCL5, MIP-1α/CCL3, and MIP-1β/CCL4) or the viral gp120 protein for the same binding site. Instead, it binds to a hydrophobic pocket located within the transmembrane helices of the CCR5 receptor.[1][2] This allosteric binding stabilizes a conformation of the receptor that is not recognized by the V3 loop of the HIV-1 gp120 envelope protein.[3][4] This effectively locks the receptor in an inactive state, preventing the conformational changes necessary for viral entry.[5]

Binding Site and Conformational Changes

Crystallographic studies have revealed that this compound buries itself deep within the transmembrane domain of CCR5.[2] This binding induces a significant conformational change in the extracellular loops of the receptor, which are the primary interaction sites for gp120. This altered conformation prevents the proper engagement of gp120, even when the primary chemokine binding site on the N-terminus of CCR5 may still be accessible.

Impact on G-Protein Coupling and Downstream Signaling

As a G-protein coupled receptor (GPCR), CCR5 activation by its cognate chemokines typically leads to the dissociation of the heterotrimeric G-protein into its Gα and Gβγ subunits, initiating a cascade of intracellular signaling events. This compound, by stabilizing an inactive conformation, prevents this G-protein activation.[6] This blockade inhibits downstream signaling pathways, including the activation of phospholipase C (PLC), phosphoinositide 3-kinase (PI3K), and mitogen-activated protein kinases (MAPKs), which are crucial for cellular responses like calcium mobilization and chemotaxis.[7]

Quantitative Data

The following tables summarize the key quantitative data related to this compound's binding affinity and inhibitory potency.

Table 1: this compound Binding Affinity for CCR5

| Parameter | Value | Cell Line/System | Reference |

| IC50 (MIP-1α binding) | 3.3 nM | HEK-293 cell membranes | [8] |

| IC50 (MIP-1β binding) | 7.2 nM | HEK-293 cell membranes | [8] |

| IC50 (RANTES/CCL5 binding) | 5.2 nM | HEK-293 cell membranes | [8] |

| KD | 0.089 ng/mL (~0.17 nM) | In vivo (Human) | [9] |

Table 2: this compound Potency Against R5-Tropic HIV-1

| Parameter | Value | Virus Isolates | Reference |

| Mean IC90 | 2.0 nM | 43 primary isolates (various clades) | [8][10] |

| Mean EC50 | 0.1 - 1.25 nM | Group M (clades A-J) and Group O isolates | [3] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to the CCR5 receptor.

Protocol:

-

Membrane Preparation: Homogenize CCR5-expressing cells (e.g., HEK-293) in a cold lysis buffer (50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors). Centrifuge the homogenate at low speed to remove debris, followed by a high-speed centrifugation (20,000 x g) to pellet the cell membranes. Resuspend the membrane pellet in an appropriate assay buffer.[11]

-

Competition Binding: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled CCR5 ligand (e.g., [125I]-MIP-1β) and varying concentrations of this compound.[2]

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[11]

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.[11]

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.[11]

Receptor Internalization Assay

This assay assesses whether this compound induces the internalization of the CCR5 receptor.

Protocol:

-

Cell Preparation: Use cells expressing CCR5 (e.g., CD4+ T cells).

-

Treatment: Treat the cells with this compound at various concentrations for a defined period. Include a known CCR5 agonist (e.g., RANTES) as a positive control for internalization.

-

Staining: Stain the cells with a fluorescently labeled anti-CCR5 antibody (e.g., FITC-conjugated).

-

Flow Cytometry: Analyze the cells using a flow cytometer to quantify the mean fluorescence intensity (MFI) of the cell surface CCR5.

-

Data Analysis: A decrease in MFI compared to untreated cells indicates receptor internalization. This compound, being a functional antagonist, is not expected to induce significant internalization.[12]

HIV-1 Entry Assay

This assay measures the ability of this compound to inhibit the entry of R5-tropic HIV-1 into target cells.

Protocol:

-

Cell and Virus Preparation: Use target cells that express CD4 and CCR5 (e.g., TZM-bl cells, which contain a luciferase reporter gene under the control of the HIV-1 LTR). Prepare a stock of R5-tropic HIV-1.[13]

-

Infection: Pre-incubate the target cells with varying concentrations of this compound for a short period. Then, add the HIV-1 virus to the cells and incubate for a period sufficient for viral entry and integration (e.g., 48 hours).[13]

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer. The luciferase activity is proportional to the amount of viral entry and subsequent gene expression.[13]

-

Data Analysis: Plot the percentage of inhibition of viral entry (relative to untreated control) against the logarithm of the this compound concentration to determine the IC50 value.

Calcium Mobilization Assay

This assay determines the effect of this compound on chemokine-induced intracellular calcium release.

Protocol:

-

Cell Loading: Load CCR5-expressing cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.[14][15]

-

Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorescence plate reader or a flow cytometer.

-

Treatment: Add varying concentrations of this compound to the cells and incubate.

-

Stimulation: Add a CCR5 agonist (e.g., RANTES) to the cells to induce calcium mobilization.[14]

-

Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium concentration.

-

Data Analysis: Compare the calcium flux in this compound-treated cells to that in untreated cells stimulated with the agonist. This compound should inhibit the agonist-induced calcium flux in a dose-dependent manner.

Chemotaxis Assay

This assay evaluates the ability of this compound to block the migration of cells towards a chemokine gradient.

Protocol:

-

Assay Setup: Use a transwell migration assay system with a porous membrane separating the upper and lower chambers.[16]

-

Chemoattractant: Add a CCR5 chemokine (e.g., RANTES) to the lower chamber to create a chemoattractant gradient.[16]

-

Cell Preparation: Resuspend CCR5-expressing cells (e.g., monocytes or T cells) in a serum-free medium and pre-incubate them with different concentrations of this compound.

-

Cell Seeding: Add the cell suspension to the upper chamber of the transwell insert.[16]

-

Incubation: Incubate the plate for a sufficient time to allow cell migration (e.g., 2-4 hours).[17]

-

Quantification: Count the number of cells that have migrated to the lower chamber using a cell counter or by staining the migrated cells and measuring the absorbance.[16]

-

Data Analysis: Compare the number of migrated cells in the presence and absence of this compound to determine its inhibitory effect on chemotaxis.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: CCR5 Signaling Pathway and this compound's Point of Intervention.

Caption: Experimental Workflow for Radioligand Binding Assay.

Caption: Experimental Workflow for HIV-1 Entry Assay.

Caption: Experimental Workflow for Calcium Mobilization Assay.

Caption: Experimental Workflow for Chemotaxis Assay.

References

- 1. agilent.com [agilent.com]

- 2. Allosteric Model of this compound Binding to CC Chemokine Receptor 5 (CCR5) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hivclinic.ca [hivclinic.ca]

- 4. Chemokine Receptor CCR5 Antagonist this compound: Medicinal Chemistry and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Blocking the CCL5–CCR5 Axis Using this compound Promotes M1 Polarization of Macrophages Cocultured with Irradiated Hepatoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pathways for internalization and recycling of the chemokine receptor CCR5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Analysis of Clinical HIV-1 Strains with Resistance to this compound Reveals Strain-Specific Resistance Mutations, Variable Degrees of Resistance, and Minimal Cross-Resistance to Other CCR5 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound (UK-427,857), a Potent, Orally Bioavailable, and Selective Small-Molecule Inhibitor of Chemokine Receptor CCR5 with Broad-Spectrum Anti-Human Immunodeficiency Virus Type 1 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Population pharmacokinetic/ pharmacodynamic analysis of CCR5 receptor occupancy by this compound in healthy subjects and HIV-positive patients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound: a CCR5-receptor antagonist for the treatment of HIV-1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. Frontiers | this compound – A CCR5 Antagonist for the Treatment of HIV-1 Infection [frontiersin.org]

- 13. Luciferase Time-based, High-throughput Screening Assay for the Discovery of HIV-1 Inhibitors - MedCrave online [medcraveonline.com]

- 14. hellobio.com [hellobio.com]

- 15. abcam.com [abcam.com]

- 16. researchhub.com [researchhub.com]

- 17. Migration Protocol with Chemokines - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]

Maraviroc's Role in Blocking HIV-1 gp120 Interaction with CCR5: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maraviroc is an antiretroviral drug that represents a significant milestone in the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection. As the first approved CCR5 co-receptor antagonist, its unique mechanism of action offers a critical therapeutic option for patients infected with CCR5-tropic HIV-1. This technical guide provides a comprehensive overview of this compound's molecular mechanism, detailing its allosteric inhibition of the CCR5 co-receptor and subsequent blockade of the viral envelope glycoprotein gp120 interaction. This guide includes a compilation of quantitative data on this compound's potency and binding affinity, detailed experimental protocols for key assays used in its characterization, and visualizations of the critical pathways and experimental workflows.

Introduction to HIV-1 Entry and the Role of CCR5

HIV-1 entry into a host cell is a multi-step process initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the surface of target immune cells, such as T-helper cells and macrophages.[1][2] This initial binding event triggers a conformational change in gp120, exposing a binding site for a co-receptor.[2] The two major co-receptors used by HIV-1 are CCR5 and CXCR4, both of which are chemokine receptors.[2] The choice of co-receptor, a characteristic known as viral tropism, is a critical determinant of HIV-1's cellular target and pathogenesis.[3] Viruses that utilize the CCR5 co-receptor are termed R5-tropic, those that use CXCR4 are X4-tropic, and those that can use either are referred to as dual/mixed-tropic.[2] this compound is specifically active against R5-tropic HIV-1.[3]

This compound's Mechanism of Action: Allosteric Antagonism

This compound is a non-competitive, allosteric antagonist of the CCR5 receptor.[1][4] Unlike competitive antagonists that would directly compete with gp120 for the same binding site, this compound binds to a deep, hydrophobic pocket within the transmembrane helices of the CCR5 receptor.[5][6] This binding event induces a conformational change in the extracellular loops of CCR5.[7] This altered conformation of the receptor is no longer recognized by the V3 loop of the HIV-1 gp120 protein, thereby preventing the crucial interaction required for the fusion of the viral and cellular membranes and subsequent viral entry.[8][9]

The allosteric nature of this compound's inhibition is a key feature of its mechanism. It effectively "locks" the CCR5 receptor in an inactive conformation, preventing its engagement by gp120.[9] This mode of action is distinct from that of many other antiretroviral drugs that target viral enzymes.

Quantitative Data on this compound's Potency and Binding

The efficacy of this compound has been quantified through various in vitro assays. The following tables summarize key quantitative data regarding its antiviral activity and binding affinity.

Table 1: In Vitro Antiviral Activity of this compound

| Parameter | Value | Cell Type/Virus Strain | Reference |

| IC50 | 0.56 nM | Peripheral Blood Mononuclear Cells (PBMCs) / HIV-1 Ba-L | [5] |

| IC50 | 1.23 nM (median) | U87.CD4.CCR5 cells / 40 HIV-1 Group O isolates | [10] |

| IC90 | 2.0 nM (geometric mean) | Various cell types / 43 primary HIV-1 isolates (various clades) | [5] |

| EC50 | 0.74 nM | PBMCs / HIV-1 BaL | [7] |

| EC50 | 0.34 nM | PBMCs / HIV-1 CC1/85 | [7] |

Table 2: this compound Binding Affinity for CCR5

| Parameter | Value | Assay Method | Reference |

| KD | 0.089 ng/mL | In vivo receptor occupancy analysis | [11] |

| Binding Free Energy (ΔGbind) | -72.21 kcal/mol | Molecular dynamics simulation | [12] |

Detailed Experimental Protocols

The characterization of this compound's activity relies on a suite of specialized laboratory assays. Below are detailed methodologies for key experiments.

HIV-1 Entry Assay (Single-Round Infection)

This assay quantifies the ability of HIV-1 to enter target cells in the presence or absence of an inhibitor.

Methodology: [8]

-

Cell Preparation: Seed target cells (e.g., JC53, NP2-CD4/CCR5, or U87-CD4/CCR5) in 96-well plates at a density of 2 x 104 cells per well and culture overnight.

-

Inhibitor Preparation: Prepare serial dilutions of this compound in culture medium.

-

Pre-incubation: Remove the culture medium from the cells and add the this compound dilutions. Incubate for 30 minutes at 37°C.

-

Infection: Add Env-pseudotyped luciferase reporter virus (e.g., 200 TCID50) to each well.

-

Incubation: Incubate the plates for 12 hours at 37°C.

-

Wash: Wash the cells twice with culture medium to remove the virus inoculum.

-

Further Incubation: Add fresh culture medium and incubate for an additional 60 hours at 37°C.

-

Lysis and Luminescence Measurement: Lyse the cells and measure luciferase activity using a luminometer. The reduction in luminescence in the presence of this compound compared to the no-drug control indicates the level of entry inhibition.

CCR5 Radioligand Binding Assay

This assay measures the ability of this compound to displace a radiolabeled ligand from the CCR5 receptor, allowing for the determination of its binding affinity.

Methodology: [1]

-

Membrane Preparation: Prepare cell membranes from HEK 293T cells transfected to express the human CCR5 receptor.

-

Assay Setup: In a 96-well plate, combine the CCR5-expressing cell membranes with a constant concentration of a radiolabeled CCR5 ligand (e.g., 0.1 nM [125I]CCL3).

-

Compound Addition: Add increasing concentrations of this compound to the wells.

-

Incubation: Incubate the plate to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand, typically by filtration through a glass fiber filter.

-

Quantification: Quantify the amount of bound radioactivity on the filters using a scintillation counter.

-

Data Analysis: The reduction in bound radioactivity with increasing concentrations of this compound is used to calculate the IC50 value, which can be converted to a binding affinity constant (Ki).

Cell-Cell Fusion Assay

This assay models the fusion of the viral and host cell membranes by measuring the fusion between two different cell populations: one expressing the HIV-1 Env protein and another expressing CD4 and CCR5.

-

Cell Populations:

-

Effector cells: HeLa cells expressing the HIV-1 envelope protein (e.g., from the ADA strain) and the HIV-1 Tat protein.

-

Target cells: TZM-bl cells, which express CD4, CCR5, and CXCR4, and contain a Tat-inducible luciferase reporter gene.

-

-

Assay Procedure:

-

Plate TZM-bl target cells in a 96-well plate and culture for 24 hours.

-

Overlay the TZM-bl cells with the HeLa-ADA effector cells in the presence or absence of this compound.

-

Allow cell-cell fusion to occur for 60 minutes at 37°C.

-

Stop the fusion reaction (e.g., by adding a fusion inhibitor like C52L).

-

When fusion occurs, the Tat protein from the effector cells enters the target cells and activates the expression of luciferase.

-

-

Measurement: After a suitable incubation period, lyse the cells and measure luciferase activity. A decrease in luciferase signal in the presence of this compound indicates inhibition of Env-mediated cell-cell fusion.

Mechanisms of Resistance to this compound

Resistance to this compound can emerge through two primary mechanisms:

-

Co-receptor Switching: The virus may switch its tropism from CCR5 to CXCR4.[10] Since this compound is specific for CCR5, it is ineffective against X4-tropic or dual/mixed-tropic viruses. This is often the result of the selection of pre-existing CXCR4-using viral variants in the patient's viral population.[10]

-

Mutations in gp120: The virus can acquire mutations in the V3 loop of the gp120 envelope protein.[14][15] These mutations can allow the virus to recognize and utilize the this compound-bound conformation of the CCR5 receptor for entry.[14] This form of resistance is characterized by a reduction in the maximal percentage of inhibition (MPI) in phenotypic assays, rather than a significant shift in the IC50 value.[15]

Conclusion

This compound's development marked a significant advancement in antiretroviral therapy by targeting a host cell factor rather than a viral enzyme. Its allosteric antagonism of the CCR5 co-receptor provides a potent mechanism for inhibiting the entry of R5-tropic HIV-1. Understanding the molecular details of its interaction with CCR5, the quantitative measures of its efficacy, and the mechanisms by which resistance can arise is crucial for its optimal clinical use and for the development of future generations of entry inhibitors. The experimental protocols detailed herein provide a foundation for the continued study of this compound and other compounds targeting the HIV-1 entry process.

References

- 1. Allosteric Model of this compound Binding to CC Chemokine Receptor 5 (CCR5) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. High-Throughput HIV–Cell Fusion Assay for Discovery of Virus Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. pmda.go.jp [pmda.go.jp]

- 5. This compound (UK-427,857), a Potent, Orally Bioavailable, and Selective Small-Molecule Inhibitor of Chemokine Receptor CCR5 with Broad-Spectrum Anti-Human Immunodeficiency Virus Type 1 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A study of the molecular mechanism of binding kinetics and long residence times of human CCR5 receptor small molecule allosteric ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synergistic Inhibition of R5 HIV-1 by this compound and CCR5 Antibody HGS004 in Primary Cells: Implications for Treatment and Prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 8. HIV-1 Escape from the CCR5 Antagonist this compound Associated with an Altered and Less-Efficient Mechanism of gp120-CCR5 Engagement That Attenuates Macrophage Tropism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound Therapy and CCR5 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. In vitro phenotypic susceptibility of HIV-1 non-group M to CCR5 inhibitor (this compound): TROPI-CO study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Population pharmacokinetic/ pharmacodynamic analysis of CCR5 receptor occupancy by this compound in healthy subjects and HIV-positive patients - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure-Based Pharmacophore Modeling to Discover Novel CCR5 Inhibitors for HIV-1/Cancers Therapy [scirp.org]

- 13. A Cell-Cell Fusion Assay to Monitor HIV-1 Env Interactions with Chemokine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Two-Year Safety and Virologic Efficacy of this compound in Treatment-Experienced Patients With CCR5-Tropic HIV-1 Infection: 96-Week Combined Analysis of MOTIVATE 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Characterization of this compound Resistance in Patients Failing Treatment with CCR5-Tropic HIV-1 in MOTIVATE 1 and MOTIVATE 2 [natap.org]

Preclinical Antiviral Profile of Maraviroc: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maraviroc (brand names Selzentry® or Celsentri®) is an antiretroviral drug that represents a significant advancement in the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection.[1][2] As the first approved member of the C-C chemokine receptor type 5 (CCR5) co-receptor antagonist class, its unique mechanism of action targets a host cellular protein rather than a viral enzyme, offering a valuable therapeutic option for patients with CCR5-tropic HIV-1.[2][3][4] This technical guide provides an in-depth overview of the preclinical studies that have elucidated the antiviral activity of this compound, focusing on its mechanism of action, in vitro efficacy, and the development of viral resistance.

Mechanism of Action: Blocking Viral Entry

This compound is a selective, slowly reversible antagonist of the CCR5 co-receptor. HIV-1 entry into host cells, primarily CD4+ T-cells and macrophages, is a multi-step process.[5] The viral envelope glycoprotein, gp120, first binds to the primary cellular receptor, CD4.[5] This initial binding induces conformational changes in gp120, exposing a binding site for a co-receptor, which is typically either CCR5 or CXCR4.[5][6] this compound functions by binding to a hydrophobic pocket within the transmembrane domains of the CCR5 receptor.[7] This binding allosterically modifies the conformation of the CCR5 extracellular loops, preventing their interaction with the viral gp120 protein.[5][7] By blocking this crucial interaction, this compound effectively inhibits the fusion of the viral and cellular membranes, thus preventing the entry of CCR5-tropic HIV-1 into the host cell.[1][5] It is important to note that this compound is not effective against HIV-1 strains that use the CXCR4 co-receptor (X4-tropic) or both CCR5 and CXCR4 (dual/mixed-tropic).[5] Therefore, a tropism test is required to determine the patient's HIV-1 co-receptor usage before initiating therapy with this compound.[5][8]

Caption: HIV-1 entry and this compound's inhibitory action.

In Vitro Antiviral Activity

Preclinical in vitro studies have consistently demonstrated this compound's potent and broad-spectrum activity against CCR5-tropic HIV-1 isolates.

Potency Against Laboratory and Clinical Isolates

This compound has shown potent antiviral activity against a wide range of laboratory-adapted strains and primary clinical isolates of HIV-1. This includes activity against isolates from various clades and geographic origins.[9] The 50% inhibitory concentration (IC50) and 90% inhibitory concentration (IC90) values are key metrics for assessing antiviral potency.

| HIV-1 Isolate Type | Assay Cell Type | IC50 (nM) | IC90 (nM) | Reference |

| Laboratory Strain (Ba-L) | Peripheral Blood Mononuclear Cells (PBMCs) | 0.56 | Not Reported | [9] |

| 43 Primary Isolates (Various Clades) | Not Specified | Not Reported | 2.0 (Geometric Mean) | [9] |

| Subtype A, B, C, D Primary Isolates | U87.CD4.CCR5 cells | Varies by isolate | Not Reported | [10] |

| 200 Clinically Derived Pseudoviruses | Not Specified | Active | Not Reported | [9] |

| HIV-1 Primary Isolate (Subtype A) | U87.CD4.CCR5 cells | 5 | Not Reported | [7] |

Table 1: In Vitro Potency of this compound Against CCR5-Tropic HIV-1

Activity Against Drug-Resistant Strains

A significant advantage of this compound's unique mechanism of action is its lack of cross-resistance with other classes of antiretroviral drugs.[2] Preclinical studies have confirmed that this compound retains its antiviral activity against HIV-1 strains that are resistant to nucleoside reverse transcriptase inhibitors (NRTIs), non-nucleoside reverse transcriptase inhibitors (NNRTIs), protease inhibitors (PIs), and the fusion inhibitor enfuvirtide.[2][9]

Selectivity

This compound exhibits high selectivity for the CCR5 receptor. In vitro studies have shown no significant activity against a wide range of other receptors and enzymes, including the hERG ion channel, indicating a low potential for off-target effects.[9] Furthermore, this compound does not affect CCR5 cell surface levels or its associated intracellular signaling pathways, confirming its role as a functional antagonist.[9]

Experimental Protocols

Viral Entry Assay

A common method to assess the antiviral activity of entry inhibitors like this compound is the single-cycle infectivity assay using pseudotyped viruses.

Objective: To determine the concentration of this compound required to inhibit 50% (IC50) of viral entry into target cells.

Materials:

-

HEK293T cells (for producing pseudoviruses)

-

Expression vector for HIV-1 envelope glycoprotein (gp160) from a CCR5-tropic strain

-

HIV-1 backbone vector lacking the env gene and containing a reporter gene (e.g., luciferase or green fluorescent protein)

-

Target cells expressing CD4 and CCR5 (e.g., U87.CD4.CCR5 cells or TZM-bl cells)

-

This compound stock solution

-

Cell culture reagents

-

Luciferase assay reagent (if applicable)

Procedure:

-

Pseudovirus Production: Co-transfect HEK293T cells with the gp160 expression vector and the HIV-1 backbone vector.

-

Virus Harvest: After 48-72 hours, harvest the supernatant containing the pseudoviruses.

-

Target Cell Preparation: Seed the target cells in a 96-well plate.

-

Drug Treatment: Prepare serial dilutions of this compound and add them to the target cells. Incubate for a short period.

-

Infection: Add the pseudovirus supernatant to the wells containing the target cells and this compound.

-

Incubation: Incubate the plates for 48-72 hours to allow for viral entry and reporter gene expression.

-

Quantification: Measure the reporter gene expression (e.g., luciferase activity or fluorescence).

-

Data Analysis: Plot the percentage of inhibition against the this compound concentration and calculate the IC50 value using a dose-response curve.

Caption: A typical workflow for a viral entry assay.

Tropism Determination Assays

As this compound is only effective against CCR5-tropic HIV-1, determining the viral tropism is crucial. The most widely used assay for this purpose is the Trofile® assay.[2]

Objective: To determine whether a patient's HIV-1 strain uses the CCR5, CXCR4, or both co-receptors for entry.

Principle: The Trofile® assay is a phenotypic assay that involves creating pseudoviruses containing the patient's viral envelope glycoproteins. These pseudoviruses are then used to infect two different cell lines: one expressing CD4 and CCR5, and the other expressing CD4 and CXCR4. The ability of the pseudoviruses to infect each cell line indicates the co-receptor tropism.[11] Genotypic assays that analyze the V3 loop of the gp120 gene are also used to predict co-receptor usage.[11]

Resistance to this compound

Resistance to this compound can emerge through two primary mechanisms:

-

Shift in Co-receptor Usage: The virus may switch from using CCR5 to using CXCR4 for entry.[2] This can occur through the selection of pre-existing CXCR4-using viral variants that were present at low levels before treatment.[12]

-

Continued Use of CCR5: The virus can develop mutations in the gp120 envelope glycoprotein, particularly in the V3 loop, that allow it to recognize and use the this compound-bound conformation of the CCR5 receptor for entry.[2][12] This results in a decrease in the maximum percentage of inhibition (MPI) in susceptibility assays.[12] In some cases, resistance mutations have been identified outside the V3 loop, such as in the C4 region of gp120, which may impact CD4 binding and confer resistance through a different mechanism.[7][13]

Caption: Pathways of viral resistance to this compound.

Animal Models

Preclinical evaluation of this compound has also involved the use of animal models. Humanized mouse models, which are immunodeficient mice reconstituted with human hematopoietic stem cells, have been instrumental in studying HIV-1 infection and the efficacy of antiretroviral drugs in an in vivo setting. Studies in these models have demonstrated that a topical microbicide gel formulation of this compound can protect against vaginal HIV-1 challenge.[14] While macaque models are a standard for microbicide testing, the humanized mouse model offers a valuable system for the preliminary evaluation of potential microbicides against HIV-1.[14] Additionally, preclinical studies in rats have been conducted to assess the distribution of this compound to potential HIV sanctuary sites, such as the central nervous system and gut-associated lymphoid tissue.[15]

Conclusion

The preclinical evaluation of this compound has provided a comprehensive understanding of its potent and selective antiviral activity against CCR5-tropic HIV-1. Its unique mechanism of action as a CCR5 co-receptor antagonist offers a critical therapeutic option, particularly for patients with multi-drug resistant virus. The in vitro and in vivo studies have not only established its efficacy but have also shed light on the mechanisms of viral resistance, which is crucial for its effective clinical use. The development of this compound stands as a prime example of a successful drug discovery program that translated a deep understanding of the viral life cycle into a novel therapeutic agent.[3][4]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. academic.oup.com [academic.oup.com]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. This compound – A CCR5 Antagonist for the Treatment of HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. HIV-1 Resistance to this compound Conferred by a CD4 Binding Site Mutation in the Envelope Glycoprotein gp120 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. drugs.com [drugs.com]

- 9. This compound (UK-427,857), a Potent, Orally Bioavailable, and Selective Small-Molecule Inhibitor of Chemokine Receptor CCR5 with Broad-Spectrum Anti-Human Immunodeficiency Virus Type 1 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ldh.la.gov [ldh.la.gov]

- 12. [Mechanisms of resistance and failure of treatment with this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. HIV-1 resistance to this compound conferred by a CD4 binding site mutation in the envelope glycoprotein gp120 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A Topical Microbicide Gel Formulation of CCR5 Antagonist this compound Prevents HIV-1 Vaginal Transmission in Humanized RAG-hu Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Preclinical assessment of the distribution of this compound to potential human immunodeficiency virus (HIV) sanctuary sites in the central nervous system (CNS) and gut-associated lymphoid tissue (GALT) - PubMed [pubmed.ncbi.nlm.nih.gov]

Maraviroc's Impact on Neuroplasticity and Brain Injury: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The C-C chemokine receptor type 5 (CCR5) has emerged as a critical negative modulator of neuroplasticity, learning, and memory.[1][2] Following brain injuries such as stroke and Traumatic Brain Injury (TBI), CCR5 expression is significantly upregulated in neurons, contributing to an environment that suppresses recovery.[3][4] Maraviroc, an FDA-approved CCR5 antagonist used in HIV treatment, has demonstrated significant potential in preclinical models to block this inhibitory signaling, thereby promoting neural repair and functional recovery.[5][6] This technical guide provides an in-depth review of the mechanisms, experimental evidence, and therapeutic potential of this compound in the context of brain injury. It summarizes key quantitative data, details experimental protocols, and visualizes the core signaling pathways and workflows to support further research and development in this promising area.

Introduction: CCR5 as a Therapeutic Target in Neurological Recovery

Recovery from brain injuries like ischemic stroke and TBI is often limited, leading to long-term disability.[3] A key factor impeding recovery is the brain's natural response to injury, which can involve processes that suppress the very plasticity needed for repair.[7] The chemokine receptor CCR5, traditionally known for its role as an HIV co-receptor, is now understood to be a pivotal player in the central nervous system (CNS).[5][8]

Following an injury, CCR5 expression increases in various brain cells, including neurons, microglia, and astrocytes.[3][9][10][11] This upregulation is not benign; CCR5 signaling actively suppresses molecular and cellular mechanisms essential for learning, memory, and experience-dependent plasticity, such as long-term potentiation (LTP).[3][12] By inhibiting CREB and DLK signaling pathways, CCR5 hinders axonal sprouting, dendritic spine morphogenesis, and the re-mapping of cortical connections that are vital for functional recovery.[3][13]

The discovery that a naturally occurring loss-of-function mutation in the CCR5 gene (CCR5-Δ32) is associated with enhanced recovery in human stroke patients provided strong validation for CCR5 as a therapeutic target.[3] This finding spurred research into pharmacological blockade of the receptor. This compound, a selective, reversible CCR5 antagonist, has become the primary tool for this investigation.[3][8][14] Preclinical studies have shown that administering this compound after stroke or TBI can significantly improve motor and cognitive outcomes, mirroring the effects of genetic CCR5 deletion.[3][6] This guide will explore the molecular basis for these effects and the experimental data supporting this compound's potential as a neurorestorative agent.

Mechanism of Action: this compound and CCR5 Signaling in the CNS

This compound functions as a non-competitive antagonist of the CCR5 receptor.[8] In the CNS, CCR5 is a G-protein coupled receptor that, upon binding its ligands (like the chemokine CCL5/RANTES), initiates downstream signaling cascades that are largely inhibitory to neural plasticity.[11][13]

The primary pathways affected are:

-

Gαi Pathway: Activation of the Gαi subunit inhibits adenylyl cyclase, leading to reduced levels of cyclic AMP (cAMP). This, in turn, decreases the phosphorylation of the cAMP response element-binding protein (CREB), a critical transcription factor for promoting long-term potentiation, synaptic plasticity, and memory formation.[13][15]

-

Gαq Pathway: This pathway is involved in mediating cell migration and cytokine expression, contributing to the neuroinflammatory response after injury.[13]

-

MAPK/ERK Pathway: CCR5 signaling acts as a suppressor of the MAPK/CREB signaling pathway, which is crucial for neuronal plasticity.[12][13]

By binding to CCR5, this compound prevents these downstream effects. It effectively "releases the brakes" on plasticity, allowing for the upregulation of pro-recovery mechanisms like CREB and DLK signaling.[3] This leads to the preservation of dendritic spines, enhanced axonal sprouting, and a dampened neuroinflammatory response, creating a more permissive environment for brain repair.[2][3][16]

Visualizing the CCR5 Signaling Pathway

The following diagram illustrates the inhibitory effect of CCR5 on neuronal plasticity and how this compound intervenes.

Caption: this compound blocks the CCR5 receptor, preventing the Gαi-mediated inhibition of CREB phosphorylation.

Quantitative Data from Preclinical Studies

This compound has been evaluated in various preclinical models of brain injury, consistently demonstrating beneficial effects on functional recovery. The data below summarizes key quantitative findings.

Table 1: Effects of this compound on Motor and Cognitive Recovery

| Study Model | Treatment Protocol | Behavioral Test | Vehicle Control Group (Mean ± SEM) | This compound Group (Mean ± SEM) | p-value | Reference |

| Stroke (Mouse) | This compound from 24h to 3 weeks post-stroke | Gridwalk Test (% foot faults at 3 weeks) | 15.7 ± 1.3% | 7.5 ± 1.3% | < 0.001 | [3] |

| Stroke (Mouse) | This compound from 24h to 3 weeks post-stroke | Cylinder Task (time to contact, s) | 0.75 ± 0.11 s | 0.19 ± 0.095 s | = 0.029 | [3] |

| Stroke (Mouse) | This compound washout at 3 weeks | Gridwalk Test (foot faults at 9 weeks) | 37.3 ± 3.54 | 27.4 ± 1.62 | = 0.05 | [3] |

| TBI (Mouse) | 20 mg/kg IP for 3 days post-TBI | Modified Neurological Severity Score (mNSS) at day 3 | ~8.5 | ~6.5 | < 0.05 | [14] |

| TBI (Mouse) | 20 mg/kg IP for 3 days post-TBI | Rotarod Test (latency to fall, s) at day 7 | ~60 s | ~110 s | < 0.05 | [14] |

Table 2: Effects of this compound on Cellular and Structural Plasticity

| Study Model | Treatment | Outcome Measured | Vehicle/Control Group (Mean ± SEM) | This compound/shCCR5 Group (Mean ± SEM) | p-value | Reference |

| Stroke (Mouse) | This compound post-stroke | Dendritic Spine Preservation (% of total spines) | 53.3 ± 4.1% | 79 ± 5% | < 0.0001 | [3] |

| Stroke (Mouse) | shCCR5AAV post-stroke | Dendritic Spine Preservation (% of total spines) | 50.6 ± 3.6% | 80.3 ± 9.7% | = 0.0004 | [3] |

| TBI (Mouse) | 20 mg/kg IP for 3 days | Lesion Volume (mm³) at day 3 | ~25 mm³ | ~15 mm³ | < 0.05 | [14] |

Key Experimental Protocols

Reproducibility is paramount in research. This section details the methodologies used in key studies investigating this compound's effects.

Traumatic Brain Injury (TBI) Mouse Model

-

Study Objective: To evaluate the effect of this compound on neuroinflammation and neurological function after TBI.[14][16]

-

Animal Model: Adult male C57BL/6 mice.

-

Injury Induction: A moderate TBI is induced using a controlled cortical impact (CCI) device on the right parietal cortex.

-

Drug Preparation and Administration:

-

This compound (Selleck Chemicals LLC) is dissolved in a vehicle solution of 5% dimethyl sulfoxide, 40% polyethylene glycol 300, and 5% Tween 80 in saline.[14]

-

A dose of 20 mg/kg is injected intraperitoneally (i.p.) 1 hour after the CCI-induced TBI.[14]

-

Injections are repeated once daily for 3 consecutive days.[14]

-

The vehicle control group receives identical injections of the vehicle solution.[14]

-

-

Outcome Measures:

-

Behavioral Tests: Modified Neurological Severity Score (mNSS) and rotarod tests are conducted at days 1, 3, 5, 7, and 14 post-TBI to assess motor deficits and recovery. The Morris water maze (MWM) is used to evaluate spatial learning and memory.[14]

-

Histological and Molecular Analysis: At 3 days post-TBI, brain tissue is collected. Western blot, immunohistochemistry, and TUNEL staining are performed to evaluate neuroinflammation (e.g., NLRP3 inflammasome activation, microglial polarization), infiltration of immune cells, and neuronal cell death.[14]

-

Ischemic Stroke Mouse Model

-

Study Objective: To determine if pharmacological blockade of CCR5 with this compound promotes motor recovery after stroke.[3]

-

Animal Model: Adult male C57BL/6J mice.

-

Injury Induction: Photothrombotic stroke is induced in the primary and secondary motor cortex.

-

Drug Administration:

-

Outcome Measures:

-

Behavioral Tests: Gridwalk and cylinder tasks are used to assess motor control impairments and recovery at various time points (e.g., 3 and 9 weeks post-stroke).[3]

-

Structural Plasticity Analysis: In vivo two-photon microscopy is used to image dendritic spines in the pre-motor cortex at 4 and 12 days post-stroke to quantify spine loss, stability, and gain.[3] Axonal sprouting and re-mapping of cortical connections are also assessed.[3]

-

Visualizing a TBI Experimental Workflow

Caption: A typical experimental workflow for evaluating this compound in a mouse model of TBI.

Logical Framework: How this compound Promotes Recovery

The therapeutic rationale for using this compound post-injury is based on a clear logical progression from molecular mechanism to functional outcome. The drug intervenes in a pathological cascade that actively hinders the brain's innate capacity for repair.

-

The Injury Event: A stroke or TBI causes primary cell death and initiates a secondary injury cascade.

-

Pathological Response: A key part of this cascade is the significant and sustained upregulation of CCR5 expression on neurons in and around the injured area.[3]

-

Inhibition of Plasticity: This heightened CCR5 signaling suppresses essential pro-recovery pathways (e.g., CREB), leading to dendritic spine loss, reduced axonal sprouting, and a pro-inflammatory microenvironment.[3][14] This creates a molecular "brake" on neuroplasticity.

-

Functional Deficit: The suppression of these repair mechanisms results in poor and incomplete recovery of motor and cognitive functions.

-

This compound Intervention: Administration of this compound physically blocks the CCR5 receptor, preventing its activation by endogenous ligands.[8]

-

Restoration of Plasticity: The "brake" is released. CREB and other pro-plasticity signaling pathways are disinhibited, leading to the preservation and formation of dendritic spines, enhanced axonal sprouting, and modulation of neuroinflammation towards a pro-repair M2 microglial phenotype.[3][14]

-

Improved Functional Recovery: The restored cellular plasticity mechanisms translate into measurable improvements in motor and cognitive function.[3][6][14]

Visualizing the Logical Relationship

Caption: Logical flow from brain injury to recovery, with and without this compound intervention.

Clinical Translation and Future Directions

The compelling preclinical data has motivated the translation of this compound into clinical trials for stroke and TBI recovery.[4][5] An ongoing randomized, placebo-controlled trial is currently evaluating this compound's efficacy in augmenting rehabilitation outcomes after stroke.[4][17][18]

Key considerations for future research and development include:

-

Therapeutic Window: Determining the optimal time to initiate this compound treatment after injury is critical. Preclinical studies have shown efficacy when started within 24 hours, but the window may extend longer.[3][14]

-

Dosage and BBB Penetration: While this compound is FDA-approved, its ability to cross the blood-brain barrier (BBB) is limited.[5] Optimizing dosage for CNS targets or developing next-generation CCR5 antagonists with better CNS penetration may be necessary.

-

Combination Therapies: this compound's mechanism of enhancing the brain's innate plasticity suggests it may work synergistically with rehabilitation therapies.[4][19] Future trials should be designed to pair the pharmacological intervention with structured physical and cognitive training to maximize functional gains.[20][21]

-

Biomarkers: Identifying biomarkers to track CCR5 expression or downstream pathway activation in patients could help personalize treatment and predict response.

Conclusion

This compound represents a promising, mechanistically distinct approach to promoting recovery after brain injury. By targeting CCR5, a key suppressor of neuroplasticity, this compound shifts the post-injury brain environment from one that is inhibitory to one that is permissive for repair. The robust and consistent preclinical data provide a strong rationale for its continued investigation in clinical settings. If proven effective, this compound could become the first in a new class of drugs that enhance the brain's own ability to heal, offering new hope for the millions of individuals living with the consequences of stroke and TBI.

References

- 1. Chemokine Receptors CC Chemokine Receptor 5 and C-X-C Motif Chemokine Receptor 4 Are New Therapeutic Targets for Brain Recovery after Traumatic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CCR5 Is a Therapeutic Target for Recovery after Stroke and Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. futurism.com [futurism.com]

- 6. A missing gene makes a big difference in patients’ recovery from mild stroke [stemcell.ucla.edu]

- 7. A drug that could help heal the brain after TBI (9/11/25 Newsletter) — Concussion Alliance [concussionalliance.org]

- 8. What is the mechanism of this compound? [synapse.patsnap.com]

- 9. Brain-derived CCR5 Contributes to Neuroprotection and Brain Repair after Experimental Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Excitotoxic Brain Injury Stimulates Expression of the Chemokine Receptor CCR5 in Neonatal Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. CCR5 and MAPK Signaling Pathways - Genspark [genspark.ai]

- 13. Targeting C–C Chemokine Receptor 5: Key to Opening the Neurorehabilitation Window After Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound promotes recovery from traumatic brain injury in mice by suppression of neuroinflammation and activation of neurotoxic reactive astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. CCR5 Activation Promotes NLRP1-Dependent Neuronal Pyroptosis via CCR5/PKA/CREB Pathway After Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound promotes recovery from traumatic brain injury in mice by suppression of neuroinflammation and activation of neurotoxic reactive astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. trial.medpath.com [trial.medpath.com]

- 18. CCR5 antagonists as cerebroprotective and stroke recovery enhancing agents: a preclinical systematic review and meta-analysis [elifesciences.org]

- 19. ahajournals.org [ahajournals.org]

- 20. psychiatrictimes.com [psychiatrictimes.com]

- 21. Adaptive Neuroplasticity in Brain Injury Recovery: Strategies and Insights - PMC [pmc.ncbi.nlm.nih.gov]